molecular formula C18H22N2 B13444242 Cyclizine-d3 (n-methyl-d3)

Cyclizine-d3 (n-methyl-d3)

Cat. No.: B13444242
M. Wt: 269.4 g/mol
InChI Key: UVKZSORBKUEBAZ-FIBGUPNXSA-N
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Description

Cyclizine-d3 (n-methyl-d3) is a deuterated form of cyclizine, a piperazine-derivative antihistamine. It is primarily used as an antiemetic and antivertigo agent. The deuterium labeling in Cyclizine-d3 (n-methyl-d3) makes it a valuable tool in pharmacokinetic studies and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclizine-d3 (n-methyl-d3) involves the incorporation of deuterium atoms into the cyclizine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Cyclizine-d3 (n-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced purification techniques such as chromatography is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Cyclizine-d3 (n-methyl-d3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, non-deuterated cyclizine, and substituted cyclizine derivatives .

Scientific Research Applications

Cyclizine-d3 (n-methyl-d3) has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.

    Metabolic Studies: It is used to study the metabolic pathways and the effects of deuterium on drug metabolism.

    Drug Development: The compound is used in the development of new antiemetic and antivertigo drugs.

    Analytical Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques

Mechanism of Action

Cyclizine-d3 (n-methyl-d3) exerts its effects through its antihistaminic and anticholinergic properties. It acts as an antagonist at the histamine H1 receptors, reducing the effects of histamine in the body. Additionally, it has central anticholinergic properties that help in reducing nausea and vomiting by depressing labyrinth excitability and vestibular stimulation. The compound also affects the medullary chemoreceptor trigger zone, which plays a role in the vomiting reflex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclizine-d3 (n-methyl-d3) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in metabolic stability and reaction kinetics compared to its non-deuterated counterparts .

Properties

Molecular Formula

C18H22N2

Molecular Weight

269.4 g/mol

IUPAC Name

1-benzhydryl-4-(trideuteriomethyl)piperazine

InChI

InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3/i1D3

InChI Key

UVKZSORBKUEBAZ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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